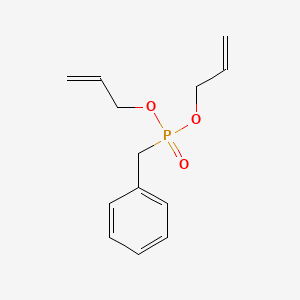

Phosphonic acid, benzyl-, diallyl ester

Description

Properties

CAS No. |

74038-34-9 |

|---|---|

Molecular Formula |

C13H17O3P |

Molecular Weight |

252.25 g/mol |

IUPAC Name |

bis(prop-2-enoxy)phosphorylmethylbenzene |

InChI |

InChI=1S/C13H17O3P/c1-3-10-15-17(14,16-11-4-2)12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2 |

InChI Key |

IKQAFKAZFYQHEL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOP(=O)(CC1=CC=CC=C1)OCC=C |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies

Cleavage and Dealkylation Reactions of Diallyl Phosphonates

The conversion of phosphonate (B1237965) esters to their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. The allyl groups in diallyl benzylphosphonate are particularly useful as protecting groups for the phosphonic acid moiety because they can be cleaved under specific and often mild conditions, offering an advantage over more robust alkyl esters like methyl or ethyl. Several methods have been established for the dealkylation of phosphonate esters, each with its own set of conditions and suitability for different substrates.

Hydrogenolysis is a widely employed method for the cleavage of protecting groups, particularly benzyl (B1604629) and allyl ethers, esters, and amines. This technique can also be applied to the deallylation of phosphonate esters. The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is a common heterogeneous catalyst for this transformation. The reaction proceeds via the reduction of the allyl groups, leading to the formation of the phosphonic acid and propane.

A notable homogeneous catalyst for hydrogenation is Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]). wikipedia.org While best known for the hydrogenation of alkenes and alkynes, it can also facilitate the cleavage of allylic groups. adichemistry.com The mechanism of hydrogenation using Wilkinson's catalyst involves the oxidative addition of H₂ to the rhodium(I) center, followed by coordination of the alkene (the allyl group), migratory insertion, and reductive elimination to release the alkane. adichemistry.com This catalyst is valued for its selectivity; it typically does not reduce other functional groups such as carbonyls, nitriles, or aromatic rings under standard conditions. adichemistry.comyoutube.com The choice between a heterogeneous catalyst like Pd/C and a homogeneous one like Wilkinson's catalyst often depends on the specific substrate and the desired selectivity.

| Method | Catalyst | Reagent | Key Features |

| Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Heterogeneous, widely used for debenzylation and deallylation. |

| Catalytic Hydrogenolysis | Wilkinson's Catalyst ([RhCl(PPh₃)₃]) | Hydrogen (H₂) | Homogeneous, highly selective for less substituted double bonds, avoids reduction of many other functional groups. adichemistry.comyoutube.com |

The McKenna reaction provides a mild and efficient method for the dealkylation of dialkyl phosphonates to phosphonic acids. nih.govx-mol.net The key reagent is bromotrimethylsilane (B50905) (BTMS), which converts the phosphonate ester into a bis(trimethylsilyl) ester intermediate. nih.gov This silylated intermediate is highly susceptible to solvolysis and is readily cleaved by the addition of an alcohol, typically methanol (B129727), or water to yield the final phosphonic acid. nih.govresearchgate.net

The reaction is a two-step process:

Silylation: The dialkyl phosphonate reacts with BTMS to form a bis(trimethylsilyl) phosphonate and an alkyl bromide. nih.gov

Solvolysis: The silyl (B83357) ester is then treated with methanol or water to produce the phosphonic acid and trimethylsilyl (B98337) methyl ether or hexamethyldisiloxane, respectively. researchgate.net

This method is particularly valuable for substrates containing sensitive functional groups that would not withstand harsher conditions like strong acid hydrolysis. researchgate.net However, potential side reactions, such as the alkylation of other nucleophilic centers by the alkyl bromide generated in situ, must be considered, especially with prolonged reaction times. nih.gov

| Step | Reagent(s) | Intermediate/Product | Purpose |

| 1. Silylation | Bromotrimethylsilane (BTMS) | Bis(trimethylsilyl) phosphonate | Conversion of the alkyl ester to a more labile silyl ester. nih.gov |

| 2. Solvolysis | Methanol (or Water) | Phosphonic Acid | Cleavage of the silyl ester to yield the final acid. researchgate.netresearchgate.net |

Direct hydrolysis using strong acids is a classical method for converting phosphonate esters to phosphonic acids. nih.gov This typically involves refluxing the ester with a concentrated mineral acid such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govnih.gov The reaction proceeds in a stepwise manner, first hydrolyzing one ester group to form a phosphonic acid monoester intermediate, followed by the slower cleavage of the second ester group. nih.govnih.gov

The rate of hydrolysis can be influenced by the electronic nature of the substituents on the phosphonate. nih.gov While effective, this method's harsh conditions (high temperature and strong acidity) limit its application to molecules that lack acid-sensitive functional groups. researchgate.netthieme-connect.com For a compound like diallyl benzylphosphonate, the conditions required for complete hydrolysis could potentially lead to side reactions involving the allyl or benzyl groups.

Boron tribromide (BBr₃) is a powerful and effective reagent for the dealkylation of ethers and esters, including phosphonate esters. researchgate.netthieme-connect.com The reaction is typically carried out under anhydrous conditions in an aprotic solvent, and it proceeds cleanly and often quantitatively. thieme-connect.com The mechanism is thought to involve the formation of an adduct between the phosphoryl oxygen and the Lewis acidic boron atom, followed by nucleophilic attack of the bromide ion on the alkyl carbon, cleaving the C-O bond. thieme-connect.com

Subsequent treatment with a protic solvent like methanol is required to hydrolyze the resulting boron-containing intermediates to afford the final phosphonic acid. researchgate.netthieme-connect.com This method is compatible with a variety of functional groups and is considered a mild procedure for preparing phosphonic acids, particularly those with sensitive functionalities. thieme-connect.com

The presence of different ester groups, such as allyl and benzyl, on the same phosphonate core allows for the possibility of selective deprotection. Benzyl groups can often be removed selectively under conditions that leave other alkyl or allyl groups intact.

One method for selective debenzylation is the use of bromotrimethylsilane (BTMS), which has been shown to be an effective reagent for the debenzylation of dibenzyl arylphosphate esters. researchgate.net Similarly, the selective removal of a benzyl group from a mixed benzyl/alkyl phosphonate can be achieved. nii.ac.jp This selectivity arises from the greater stability of the benzyl carbocation intermediate formed during the cleavage process compared to a primary alkyl carbocation.

Catalytic hydrogenolysis with Pd/C can also be tuned to achieve selective debenzylation over deallylation, although this can be challenging as both groups are susceptible to hydrogenolysis. The relative rates of cleavage can be influenced by the catalyst, solvent, and reaction conditions. Generally, benzyl groups are more readily cleaved by hydrogenolysis than allyl groups.

Functional Group Interconversions on the Allyl Moieties

The two allyl groups in diallyl benzylphosphonate offer versatile handles for further molecular elaboration through functional group interconversion. The carbon-carbon double bond of the allyl group is amenable to a wide range of addition and transformation reactions, allowing for the introduction of diverse functionalities without affecting the phosphonate core.

Studies on polymers containing diallyl vinylphosphonate (B8674324) units have demonstrated several successful transformations of the allyl group, which are directly applicable to the diallyl benzylphosphonate molecule. nih.govrsc.org These include:

Epoxidation: The double bonds can be converted to epoxides using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or Oxone. These epoxides are valuable synthetic intermediates that can be opened by various nucleophiles (e.g., amines, phenols, azides) to introduce new substituents. nih.govrsc.org

Bromination: The addition of bromine across the double bond yields a dibromo derivative. This introduces reactive carbon-bromine bonds that can be used in subsequent nucleophilic substitution reactions. nih.govrsc.org

Thiol-Ene "Click" Chemistry: The allyl groups can readily participate in radical-mediated thiol-ene reactions. This highly efficient "click" reaction allows for the covalent attachment of any thiol-containing molecule, providing a straightforward method for conjugation. nih.gov

These transformations highlight the utility of the allyl groups as a platform for postsynthetic modification, enabling the synthesis of a wide array of functionalized benzylphosphonate derivatives.

| Reaction | Reagent(s) | Functional Group Introduced | Significance |

| Epoxidation | mCPBA or Oxone | Epoxide | Creates a reactive three-membered ring for subsequent ring-opening with nucleophiles. nih.govrsc.org |

| Bromination | Bromine (Br₂) | Vicinal Dibromide | Introduces alkyl halide functionalities for further substitution reactions. nih.govrsc.org |

| Thiol-Ene Reaction | Thiol (R-SH), Radical Initiator | Thioether | Highly efficient "click" chemistry for conjugating various molecules. nih.gov |

Phosphonylation and Coupling Reactions

The phosphorus center is key to the utility of diallyl benzylphosphonate, particularly in its conversion to reactive intermediates for coupling reactions.

A cornerstone application of diallyl phosphonates is in the synthesis of phosphonopeptides, which are peptide analogues where an amide bond is replaced by a more stable phosphonamidate linkage. These compounds often act as enzyme inhibitors. nih.govresearchgate.netnih.gov The synthesis involves the conversion of a stable diallyl phosphonate into a highly reactive phosphonochloridate intermediate. nih.govencyclopedia.pub

The process typically begins with a diallyl N-protected aminoalkylphosphonate. This precursor is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or oxalyl chloride, to convert the phosphonate diester into the corresponding phosphonochloridate. nih.govencyclopedia.pub This reactive intermediate is then immediately coupled with an amino acid or peptide ester to form the desired phosphonamidate bond. The use of allyl esters is particularly advantageous as they can be selectively removed under mild conditions using palladium catalysis, preserving the integrity of other sensitive functional groups within the peptide. encyclopedia.pub

| Step | Description | Typical Reagents |

|---|---|---|

| 1 | Start with diallyl N-protected aminoalkylphosphonate. | e.g., Diallyl N-Cbz-aminomethylphosphonate |

| 2 | Chlorination to form the phosphonochloridate. | PCl₅ or (COCl)₂ |

| 3 | Coupling with an amino acid or peptide ester. | H₂N-CHR-COOR' in the presence of a base |

| 4 | Deprotection of allyl groups. | Pd(PPh₃)₄ |

The Hirao reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-phosphorus bond, typically between a dialkyl phosphite (B83602) and an aryl or vinyl halide. wikipedia.orgnih.govnih.gov This reaction is a fundamental method for synthesizing aryl- and vinylphosphonates. wikipedia.orgresearchgate.net While diallyl benzylphosphonate itself is the product of a P-C bond formation, the principles of the Hirao reaction are central to the synthesis of its core structure and other similar phosphonates.

The catalytic cycle, which is analogous to other palladium cross-coupling reactions, involves three main steps: nih.govmdpi.com

Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst, forming a Pd(II) intermediate. mdpi.com

Ligand Exchange: The dialkyl phosphite (in its P(III) tautomeric form) displaces the halide on the palladium complex. wikipedia.org

Reductive Elimination: The aryl group and the phosphonate moiety are eliminated from the palladium, forming the C-P bond of the final product and regenerating the Pd(0) catalyst. mdpi.com

Various palladium sources [e.g., Pd(PPh₃)₄, Pd(OAc)₂] and ligands can be used, and the reaction is typically run in the presence of a base like triethylamine (B128534). nih.govnih.gov

| Palladium Source | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | Triethylamine | Toluene (B28343) or neat | Aryl bromides/iodides + Dialkyl phosphites |

| Pd(OAc)₂ | dppf | Triethylamine | Acetonitrile | Aryl chlorides/bromides + Dialkyl phosphites |

| Pd(OAc)₂ | None (excess phosphite) | Triethylamine | DMSO | Aryl bromides + Dialkyl phosphites |

Investigating Reaction Mechanisms and Kinetics of Phosphonate Transformations

Understanding the mechanisms and kinetics of phosphonate reactions is crucial for optimizing conditions and predicting outcomes. A variety of experimental and computational methods are employed for these investigations.

A notable example is the kinetic study of the Wittig-Horner reaction, which involves the reaction of a carbanion stabilized by a phosphonate (like one derived from diethyl benzylphosphonate) with an aldehyde or ketone. Kinetic studies of this reaction have shown that electron-withdrawing groups on the benzaldehyde (B42025) reactant and electron-donating groups on the benzylphosphonate accelerate the reaction. arkat-usa.org The reaction rates are often determined using spectroscopic methods to monitor the concentration of reactants or products over time. The data can be used to calculate reaction constants (ρ), which quantify the sensitivity of the reaction rate to electronic substituent effects. arkat-usa.org

These studies have indicated that the formation of a pentacoordinated phosphorus intermediate is the rate-determining step, and large negative entropy values suggest a highly ordered, possibly cyclic, transition state. arkat-usa.org

| Substituent on Benzyl Group | Rate Constant (k) | Correlation Coefficient (γ) |

|---|---|---|

| H | 6.577 | 0.997 |

| p-CH₃ | 1.829 | 0.973 |

| p-Cl | 41.84 | 0.993 |

| p-Br | 43.09 | 0.993 |

In addition to kinetic experiments, mechanistic pathways are elucidated using techniques such as ³¹P NMR spectroscopy to track phosphorus-containing intermediates in reactions like palladium-catalyzed cross-couplings. rsc.org Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly used to model transition states and calculate activation energies, providing deeper insight into the reaction mechanisms of phosphonate transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of diallyl benzylphosphonate in solution. By analyzing various nuclei (¹H, ³¹P, ¹³C) and their interactions, a complete structural map can be assembled.

The ¹H NMR spectrum of diallyl benzylphosphonate provides detailed information about the number and types of proton environments. The spectrum is characterized by distinct signals for the benzyl (B1604629) and diallyl moieties, with specific splitting patterns arising from both proton-proton (H-H) and proton-phosphorus (H-P) couplings.

The aromatic protons of the benzyl group are expected to appear in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (P-CH₂) typically resonate as a doublet around δ 3.1-3.3 ppm due to coupling with the phosphorus nucleus (²JP-H ≈ 21-22 Hz).

The protons of the two chemically equivalent allyl groups show a more complex pattern:

The protons of the terminal vinyl group (=CH₂) are expected to show two distinct signals around δ 5.2-5.4 ppm.

The internal methine proton (-CH=) typically appears as a multiplet in the δ 5.8-6.0 ppm region.

The methylene protons adjacent to the ester oxygen (P-O-CH₂) resonate as a doublet of doublets around δ 4.5-4.7 ppm, showing coupling to both the neighboring vinyl protons and the phosphorus atom.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | N/A |

| Benzylic (P-CH₂) | 3.10 - 3.30 | Doublet (d) | ²JP-H ≈ 21-22 |

| Allyl (P-O-CH₂) | 4.50 - 4.70 | Doublet of Doublets (dd) | ³JH-H, ³JP-H |

| Allyl (-CH=) | 5.80 - 6.00 | Multiplet (m) | ³JH-H (trans), ³JH-H (cis), ³JH-H (allylic) |

| Allyl (=CH₂) | 5.20 - 5.40 | Multiplet (m) | ³JH-H (trans), ³JH-H (cis), ²JH-H (geminal) |

³¹P NMR spectroscopy is a highly effective technique for analyzing organophosphorus compounds, offering a wide chemical shift range that is sensitive to the electronic environment of the phosphorus atom. For diallyl benzylphosphonate, a single signal is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift for benzylphosphonate esters typically falls within the range of δ +24 to +27 ppm (relative to 85% H₃PO₄). nih.gov The sharpness of this single peak is also a reliable indicator of the compound's purity.

| Nucleus | Expected Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| ³¹P | +24 to +27 | CDCl₃ |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. In the proton-decoupled spectrum, each unique carbon atom gives a distinct signal. Phosphorus-carbon coupling (JP-C) provides valuable information for assigning carbons near the phosphorus atom.

Benzyl Group: The aromatic carbons typically appear between δ 127-132 ppm. The carbon directly attached to the methylene group (ipso-carbon) is coupled to phosphorus and will appear as a doublet.

Benzylic Carbon: The benzylic methylene carbon (P-CH₂) signal is found further upfield and exhibits a large one-bond coupling constant (¹JP-C ≈ 135-140 Hz).

Allyl Groups: The carbons of the allyl esters are expected at approximately δ 65-67 ppm for the O-CH₂ group (with ²JP-C coupling), δ 118-120 ppm for the terminal =CH₂, and δ 132-134 ppm for the internal -CH= carbon (with ³JP-C coupling).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected P-C Coupling (JP-C, Hz) |

|---|---|---|

| Benzylic (P-CH₂) | 33 - 35 | ¹J ≈ 135-140 |

| Allyl (P-O-CH₂) | 65 - 67 | ²J ≈ 6-8 |

| Allyl (=CH₂) | 118 - 120 | ³J ≈ 6-8 |

| Aromatic (ortho, meta, para) | 127 - 131 | ³J, ⁴J (typically 3-7) |

| Aromatic (ipso) | ~132 | ²J ≈ 9-10 |

| Allyl (-CH=) | 132 - 134 | ³J ≈ 6-8 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex structure of diallyl benzylphosphonate by revealing through-bond and through-space correlations. weebly.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the benzylic and allyl CH₂ groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing connectivity across heteroatoms. Key HMBC correlations would include the one from the benzylic CH₂ protons to the ipso-carbon of the phenyl ring and, most importantly, from the P-O-CH₂ protons of the allyl group to the phosphorus atom, confirming the ester linkage.

TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system. It would be used to trace the connectivity of the entire allyl group, from the O-CH₂ protons through the -CH= to the =CH₂ protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation.

Mass Spectrometry (MS) Techniques (e.g., Electrospray Ionization Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For diallyl benzylphosphonate (C₁₃H₁₇O₃P), the expected exact mass is approximately 252.09 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ would be observed, confirming the molecular weight. nih.gov

Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. Key fragmentation would likely involve:

Loss of an allyl group: Cleavage of a P-O bond to lose C₃H₅.

Loss of an alloxy radical: Cleavage to lose ·OC₃H₅.

Cleavage of the P-C bond: Loss of the benzyl group (C₇H₇) to yield a fragment corresponding to the diallyl phosphonate (B1237965) moiety. The detection of a fragment ion at m/z 91 is a strong indicator of the benzyl group. pharmacy180.com

McLafferty-type rearrangements involving the allyl chains are also possible.

| Ion Type | Expected m/z | Interpretation |

|---|---|---|

| [M]⁺ | ~252 | Molecular Ion |

| [M+H]⁺ | ~253 | Protonated Molecule (ESI) |

| [M+Na]⁺ | ~275 | Sodium Adduct (ESI) |

| [M-C₃H₅]⁺ | ~211 | Loss of an allyl group |

| [M-C₇H₇]⁺ | ~161 | Loss of the benzyl group |

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their vibrational frequencies.

P=O Stretch: A strong and characteristic absorption band for the phosphoryl group is expected in the IR spectrum, typically between 1240 and 1260 cm⁻¹.

P-O-C Stretch: Vibrations associated with the P-O-C (ester) linkages usually appear in the region of 1020-1050 cm⁻¹.

C=C Stretch: The stretching vibration of the allyl C=C double bond should produce a band around 1645 cm⁻¹. This band may be more prominent in the Raman spectrum. nih.gov

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the characteristic aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Aliphatic and Vinylic C-H Stretches: Aliphatic C-H stretches for the CH₂ groups are found just below 3000 cm⁻¹, while vinylic =C-H stretches appear above 3000 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical) |

|---|---|---|

| Aromatic/Vinylic C-H Stretch | 3010 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| C=C Stretch (Allyl) | 1640 - 1650 | IR, Raman (often strong) |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |

| P=O Stretch | 1240 - 1260 | IR (strong) |

| P-O-C Stretch | 1020 - 1050 | IR |

| =C-H Bend (out-of-plane) | 910 - 990 | IR |

X-ray Crystallography for Solid-State Structure Determination

A thorough review of scientific literature and crystallographic databases reveals that a definitive single-crystal X-ray diffraction analysis for phosphonic acid, benzyl-, diallyl ester has not been reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise atomic coordinates for the solid-state structure of this specific compound, are not available in published works.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable insights into the molecular conformation, bond lengths, bond angles, and intermolecular interactions (such as van der Waals forces or hydrogen bonds) of diallyl benzylphosphonate in the solid state. This information is fundamental for understanding its physical properties and structure-activity relationships.

While crystallographic data for analogous phosphonate compounds exist, direct extrapolation of these findings to diallyl benzylphosphonate is not feasible due to the unique steric and electronic influences of the diallyl ester groups. Future crystallographic studies on this compound would be necessary to elucidate its specific solid-state architecture.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular properties and reactivity by calculating the electron density of a molecule. For diallyl benzylphosphonate, DFT calculations can elucidate its electronic landscape, highlighting regions susceptible to electrophilic or nucleophilic attack and providing a basis for understanding its chemical behavior.

DFT calculations typically involve selecting a functional (such as B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. nih.gov These calculations yield optimized molecular geometry and various electronic properties.

Detailed Research Findings:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For diallyl benzylphosphonate, the HOMO is expected to be localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO may be distributed around the phosphonyl group and the allyl moieties.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In diallyl benzylphosphonate, the oxygen atom of the phosphonyl group (P=O) is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles or for hydrogen bonding.

Global Reactivity Descriptors: DFT calculations can furnish quantitative measures of reactivity, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netnih.gov These descriptors are calculated from the HOMO and LUMO energies and provide a general assessment of the molecule's reactivity profile. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties for Diallyl Benzylphosphonate Note: The following data are representative examples of what DFT calculations would yield and are for illustrative purposes.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Reflects chemical stability and reactivity |

| Electronegativity (χ) | 4.0 eV | Measures the tendency to attract electrons |

| Chemical Hardness (η) | 2.8 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.86 eV | Quantifies electrophilic character |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational flexibility and non-covalent intermolecular interactions.

For diallyl benzylphosphonate, MD simulations can reveal how the molecule behaves in different environments (e.g., in a solvent or in an aggregated state). The simulations track the trajectory of each atom, allowing for the analysis of bond rotations, dihedral angle changes, and the formation and breaking of intermolecular contacts. dovepress.com

Detailed Research Findings:

Conformational Analysis: The benzyl (B1604629) and diallyl groups of the molecule possess significant conformational freedom. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. The orientation of the benzyl ring relative to the phosphonate (B1237965) group and the conformations of the allyl chains are critical for determining how the molecule packs in a condensed phase and interacts with other molecules.

Intermolecular Interactions: In a simulation box containing multiple diallyl benzylphosphonate molecules, MD can quantify the various non-covalent interactions, such as van der Waals forces and dipole-dipole interactions. The analysis of radial distribution functions (RDFs) can reveal the preferred distances between specific atoms on neighboring molecules, highlighting key interaction motifs. For instance, the polar P=O group is a primary site for dipole-dipole interactions. These interactions are fundamental to understanding the bulk properties of the material. dovepress.com

Table 2: Illustrative Intermolecular Interaction Energies for Diallyl Benzylphosphonate from MD Simulations Note: These values are representative examples derived from a hypothetical simulation of diallyl benzylphosphonate in a condensed phase.

| Interaction Type | Potential Energy (kJ/mol) | Description |

| Van der Waals Interactions | -35.5 | Contribution from dispersion and repulsion forces, primarily involving the hydrocarbon portions (benzyl and allyl groups). |

| Electrostatic Interactions | -18.2 | Contribution from interactions between partial charges, significant for the polar phosphonyl (P=O) group. |

| Total Non-bonded Energy | -53.7 | The sum of all intermolecular forces governing molecular aggregation. |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling extends beyond static molecular properties to explore the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, these methods can identify the most probable pathways, locate intermediate structures, and characterize the transition states that connect reactants to products.

For diallyl benzylphosphonate, such modeling could be used to study its synthesis, decomposition, or its participation in reactions like the Hirao reaction or polymerization of the allyl groups. Methods like DFT are commonly employed to calculate the energies of stationary points along a reaction coordinate. researchgate.net

Detailed Research Findings:

Reaction Pathway Analysis: By modeling a proposed reaction, computational chemists can calculate the energy changes as reactants evolve into products. This involves identifying all intermediates and transition states. For instance, in a hypothetical hydrolysis reaction of diallyl benzylphosphonate, quantum chemical calculations could model the approach of a water molecule, the formation of a pentacoordinate phosphorus intermediate, and the subsequent cleavage of an ester bond.

Transition State (TS) Characterization: The transition state is the highest energy point on the minimum energy path between a reactant and a product. Its geometry and energy determine the activation energy (Ea) of the reaction, which is a critical factor for the reaction rate. Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process. This information is invaluable for understanding reaction kinetics and optimizing reaction conditions.

Table 3: Illustrative Calculated Energies for a Hypothetical Reaction Pathway Note: The following data represents a hypothetical reaction involving diallyl benzylphosphonate and are for illustrative purposes.

| Species | Relative Energy (kJ/mol) | Description |

| Reactants | 0.0 | Starting materials at their ground state energy. |

| Transition State 1 (TS1) | +85.2 | Energy barrier for the first step of the reaction. |

| Intermediate | +20.5 | A metastable species formed during the reaction. |

| Transition State 2 (TS2) | +60.7 | Energy barrier for the second step of the reaction. |

| Products | -15.4 | Final products at their ground state energy. |

Applications of Diallyl Benzylphosphonate in Advanced Materials Science and Engineering

Diallyl benzylphosphonate is a multifaceted chemical compound whose unique molecular architecture, featuring a phosphonate (B1237965) core, a benzyl (B1604629) group, and two reactive allyl functionalities, makes it a valuable component in the development of advanced materials. Its applications are particularly prominent in the fields of polymer chemistry and surface coatings, where it contributes to enhanced properties such as flame retardancy, controlled polymer structure, and superior adhesion.

Benzyl Diallyl Phosphonate As a Precursor in Complex Organic Synthesis

Intermediate in the Synthesis of Diverse Organic Molecules

Benzylphosphonate esters, including the diallyl variant, are key intermediates in synthetic organic chemistry, particularly in reactions that form carbon-carbon double bonds. They are frequently employed as reagents in the Horner-Wadsworth-Emmons (HWE) reaction, which involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene, typically with high E-selectivity (predominantly the trans-isomer).

The diallyl benzylphosphonate can be deprotonated at the benzylic carbon (the CH2 group) using a suitable base to form a nucleophilic carbanion. This carbanion then reacts with a carbonyl compound, such as an aldehyde, to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a diallyl phosphate (B84403) salt to yield the final alkene product. This methodology is instrumental in the synthesis of stilbene (B7821643) derivatives and other complex molecules containing C=C bonds. The versatility of the HWE reaction allows for its use in synthesizing compounds for pharmaceuticals, agrochemicals, and materials science. innospk.com

The general scheme for the Horner-Wadsworth-Emmons reaction using diallyl benzylphosphonate is presented below:

| Reactant 1 | Reactant 2 (Aldehyde) | Base | Product (Alkene) | Byproduct |

| Diallyl benzylphosphonate | R-CHO | NaH, BuLi, etc. | Benzyl-CH=CH-R | Diallyl phosphate salt |

Preparation of Chiral α-Hydroxyphosphonic Acids

Diallyl benzylphosphonate is a valuable precursor for the synthesis of chiral, non-racemic α-hydroxyphosphonates. These chiral molecules are of significant interest due to their potential biological activities. A key method involves the direct, stereoselective hydroxylation of the benzylphosphonate. researchgate.net

Research has demonstrated that chiral α-hydroxyphosphonates can be prepared with high enantiomeric excess (96–98% ee) through the oxaziridine-mediated hydroxylation of diallyl benzylphosphonates. In this process, the enolate of the benzylphosphonate, formed by treatment with a strong base, reacts with a chiral oxaziridine (B8769555) which serves as an electrophilic oxygen source. The stereochemistry of the oxaziridine directs the oxygen transfer to one face of the enolate, resulting in an optically active product. researchgate.net

A significant advantage of using the diallyl ester is the ability to deprotect the resulting α-hydroxyphosphonate under neutral conditions to furnish the free α-hydroxyphosphonic acid. This cleavage of the allyl groups preserves the stereochemical integrity of the newly formed chiral center, yielding the final acid with a high degree of stereochemical purity (90 to >98% ee). researchgate.net The most common method for synthesizing α-hydroxyphosphonates is the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone. mdpi.comnih.govmdpi.com

Table 1: Stereoselective Synthesis of α-Hydroxyphosphonates

| Starting Material | Key Reagents | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Diallyl benzylphosphonate | 1. Strong Base (e.g., KHMDS) 2. Chiral Oxaziridine | Chiral diallyl α-hydroxybenzylphosphonate | 96–98% | researchgate.net |

Synthesis of Phosphonopeptides and Amino Phosphonic Acid Derivatives

The diallyl moiety of phosphonate (B1237965) esters serves as an effective protecting group in the synthesis of phosphonopeptides, which are peptide analogues with significant applications as enzyme inhibitors and antibacterial agents. encyclopedia.pubnih.gov The allyl groups are stable under a wide range of acidic and basic conditions, allowing for selective manipulation of other functional groups in the molecule, such as the N-terminal protecting groups on amino acids. peptide.com

In a typical synthetic strategy, a diallyl N-protected aminophosphonate is first prepared. encyclopedia.pubnih.gov This intermediate can be converted into a phosphonochloridate, which then reacts with a peptide ester to form the desired phosphonamidate linkage. encyclopedia.pub The crucial step is the final deprotection of the phosphonate group. The allyl groups can be cleanly and efficiently removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger. encyclopedia.pubtotal-synthesis.com This mild deprotection protocol is orthogonal to many other protecting groups used in peptide synthesis, making the diallyl esters highly valuable for constructing complex and sensitive phosphonopeptides. nih.govtotal-synthesis.com

Table 2: Deprotection of Allyl Groups in Phosphonopeptide Synthesis

| Protected Substrate | Reagents | Deprotection Conditions | Product | Reference |

|---|

Dehalogenation and Benzylation Reactions Mediated by Phosphonic Acid (Relevant to the Benzyl (B1604629) Moiety)

The benzylphosphonic acid framework is relevant to fundamental organic transformations involving the benzyl group, specifically dehalogenation and benzylation reactions. Research has shown that phosphonic acid (H₃PO₃) can mediate these reactions for benzyl halides under simple, metal-free conditions. semanticscholar.orgresearchgate.netnih.gov

For dehalogenation, a system combining phosphonic acid (H₃PO₃) and molecular iodine (I₂) effectively reduces a variety of benzyl halides (chlorides, bromides, and iodides) to their corresponding toluene (B28343) derivatives. nih.govrsc.org This method provides a green and inexpensive alternative to traditional dehalogenation reagents, which often rely on metal hydrides or transition-metal catalysts. researchgate.netwikipedia.org

Furthermore, in the absence of iodine, phosphonic acid itself can promote the benzylation of electron-rich arenes using benzyl halides. semanticscholar.orgnih.gov In this transformation, phosphonic acid facilitates an electrophilic substitution reaction where the benzyl group from the halide is transferred to the arene, forming diarylmethane structures. researchgate.net Diarylmethanes are important structural motifs in pharmaceuticals and materials science. researchgate.net

Table 3: Phosphonic Acid-Mediated Dehalogenation of Benzyl Halides

| Benzyl Halide Substrate | Reagent System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | H₃PO₃ / I₂ | Benzene | 120 °C | 76% | nih.gov |

| Benzyl bromide | H₃PO₃ / I₂ | DCE | 120 °C | 92% (36h) | nih.gov |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of diallyl benzylphosphonate is not widely documented, presenting an opportunity for the development of novel and efficient synthetic methodologies. Current approaches for synthesizing phosphonate (B1237965) esters often involve multi-step processes. Future research could focus on more direct, one-pot procedures.

One promising avenue is the direct conversion of benzylic alcohols to phosphonates. A potential one-flask procedure could involve the reaction of a benzyl (B1604629) alcohol with a phosphite (B83602) in the presence of a catalyst like zinc iodide. acs.org Another approach could be the esterification of benzylphosphonic acid with allyl alcohol. nih.govchemicalbook.com Research into optimizing these routes for diallyl benzylphosphonate could focus on catalyst systems, solvent effects, and reaction conditions to maximize yield and selectivity.

Key research objectives would include:

Catalyst Development: Investigating new catalysts that can facilitate the direct phosphonylation of benzyl alcohol with diallyl phosphite or the esterification of benzylphosphonic acid with allyl alcohol under mild conditions.

Process Optimization: Exploring parameters such as temperature, pressure, and stoichiometry to improve reaction kinetics and product purity.

Green Chemistry Approaches: Utilizing environmentally benign solvents and recyclable catalysts to develop sustainable synthetic protocols. frontiersin.org

Table 1: Potential Synthetic Routes for Diallyl Benzylphosphonate

| Synthetic Route | Reactants | Potential Catalyst/Reagent | Anticipated Advantages |

|---|---|---|---|

| Direct Conversion | Benzyl alcohol, Diallyl phosphite | Zinc Iodide (ZnI₂) | One-pot synthesis, potentially higher atom economy. acs.org |

| Esterification | Benzylphosphonic acid, Allyl alcohol | Acid catalyst, Dehydrating agent | Utilizes a common phosphonic acid precursor. nih.gov |

| Michaelis-Arbuzov Reaction | Benzyl halide, Triallyl phosphite | Heat or Lewis acid | Classic C-P bond formation, well-established. |

| Mitsunobu Reaction | Benzylphosphonic acid monomethyl ester, Allyl alcohol | DIAD, TPP | Mild conditions, suitable for sensitive substrates. google.com |

Exploration of New Catalytic Applications

The phosphonate moiety is a versatile functional group for the development of novel catalysts. scispace.com The diallyl benzylphosphonate molecule could serve as a ligand for transition metal catalysts or as a precursor for catalyst immobilization.

The phosphorus atom can coordinate with various metal centers, and the benzyl and allyl groups can be modified to tune the steric and electronic properties of the resulting catalyst. For instance, the allyl groups could be used to anchor the phosphonate onto a solid support, creating a heterogeneous catalyst that is easily recoverable and reusable. scispace.com

Future research could explore:

Homogeneous Catalysis: Synthesizing transition metal complexes with diallyl benzylphosphonate as a ligand for reactions such as cross-coupling, hydrogenation, and hydroformylation.

Heterogeneous Catalysis: Grafting diallyl benzylphosphonate onto supports like silica, alumina, or polymers to create robust and recyclable catalysts. The allyl groups provide a convenient handle for such immobilization.

Asymmetric Catalysis: Developing chiral versions of diallyl benzylphosphonate-based ligands for enantioselective transformations.

Advanced Polymeric Materials and Composites

The presence of two polymerizable allyl groups makes diallyl benzylphosphonate a highly promising monomer for the creation of advanced polymeric materials. Allyl esters of phosphonic acids are known to undergo polymerization. acs.org The resulting polymers would contain phosphorus in the side chains, which can impart valuable properties such as flame retardancy and improved thermal stability. mdpi.comnih.gov

The allyl groups can be polymerized through various mechanisms, including free radical polymerization. Furthermore, they are amenable to post-polymerization modifications via techniques like thiol-ene click chemistry, bromination, and epoxidation. rsc.orgrsc.org This allows for the introduction of a wide range of functional groups, leading to materials with tailored properties.

Potential applications and research directions include:

Flame Retardant Polymers: The incorporation of phosphonate moieties into polymer chains is a well-established strategy for enhancing flame retardancy. nih.govresearchgate.nettandfonline.com Copolymers of diallyl benzylphosphonate with other monomers could lead to new flame-retardant materials for various applications. The phosphorus acts in the condensed phase by promoting char formation, which insulates the underlying material from heat and oxygen. nih.govmdpi.com

Functional Polymers: The versatility of the allyl groups allows for the synthesis of functional polymers. For example, after polymerization, the remaining allyl groups or introduced functional groups could be used for cross-linking, surface modification, or the attachment of bioactive molecules. rsc.orgrsc.org

High-Performance Composites: Diallyl benzylphosphonate could be used as a cross-linking agent or as a matrix material in fiber-reinforced composites. The phosphonate group could enhance adhesion to inorganic fillers and fibers, leading to improved mechanical properties. mdpi.com

Table 2: Potential Polymer-Analogous Modifications of Poly(diallyl benzylphosphonate)

| Reaction | Reagent | Introduced Functionality | Potential Application |

|---|---|---|---|

| Thiol-ene Click | Thiol-containing molecules (e.g., thioglycolic acid, thiocholesterol) | Carboxylic acids, sterols, etc. | Bioconjugation, drug delivery. rsc.org |

| Epoxidation | mCPBA, OXONE | Epoxide rings | Cross-linking, further reaction with nucleophiles. rsc.org |

| Bromination | Bromine (Br₂) | Dibromoalkane | Precursor for azides, amines, etc. rsc.org |

| Hydroboration-Oxidation | BH₃, H₂O₂/NaOH | Hydroxyl groups | Improving hydrophilicity, sites for further esterification. |

Bio-inspired and Supramolecular Architectures

Phosphonic acids are known to form robust self-assembled monolayers (SAMs) on a variety of oxide surfaces, such as silica, alumina, and titania. nih.govnih.gov This ability to form well-ordered, surface-bound layers opens up possibilities for diallyl benzylphosphonate in the realm of bio-inspired materials and supramolecular chemistry.

The phosphonate headgroup would anchor the molecule to the surface, while the benzyl and diallyl groups would form the outer layer, dictating the surface properties. The orientation and packing of the molecules in the SAM would be influenced by the interactions between these groups.

Future research in this area could focus on:

Surface Modification: Creating surfaces with tailored wettability, adhesion, and biocompatibility by forming SAMs of diallyl benzylphosphonate. The allyl groups on the surface could be further functionalized to attach specific biomolecules or polymers.

Bio-inspired Adhesives: The strong binding of phosphonates to metal oxides can be exploited to develop bio-inspired underwater adhesives.

Supramolecular Gels: Exploring the potential of diallyl benzylphosphonate derivatives to form supramolecular gels through hydrogen bonding and π-π stacking interactions, which could be useful as smart materials.

Crystal Engineering: Utilizing the phosphonate group's ability to form strong hydrogen bonds to design and construct novel crystal-engineered structures and self-assembled supramolecular arrays. researchgate.net

Q & A

Q. What are the key synthetic pathways for preparing phosphonic acid, benzyl-, diallyl ester, and how do reaction conditions influence yield?

The compound can be synthesized via esterification and deprotection strategies. For example:

- Ester Coupling : Use dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to couple intermediates like carboxylates with alcohols (e.g., n-butanol) .

- Deprotection : Bromotrimethylsilane (TMSBr) quantitatively removes protecting groups (e.g., t-butyl esters) to yield free phosphonic acids. Trifluoroacetic acid (TFA) is used for acidic hydrolysis of esters .

- Derivatization : Benzyl trichloroacetimidates react with phosphonic acids at 60°C for 4–8 hours to form benzyl esters, with yields plateauing after 4 hours .

Q. What analytical techniques are critical for characterizing this compound?

- IR Spectroscopy : Detect functional groups (e.g., P=O stretches at 1260–1280 cm⁻¹, ester C=O at 1630–1780 cm⁻¹) .

- Chromatography : Gas chromatography (GC) monitors derivatization progress, with optimal analysis after 4–8 hours of reaction time .

- NMR : Confirm regiochemistry and purity, particularly for distinguishing benzyl and diallyl ester groups.

Q. How does solubility impact experimental design for this compound?

Solubility in organic solvents (e.g., methylene chloride, THF) is critical for reactions. For example:

- Methylene chloride is used for formylation reactions at low temperatures (ice bath) .

- Solubility data for structurally similar diallyl phenyl phosphonate (3.0 × 10⁻¹ g/L in water at 25°C) suggests limited aqueous compatibility, necessitating organic-phase reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in benzyl ester formation?

- Temperature : Reactions at 60°C produce higher yields compared to 40°C, with minimal improvement beyond 4 hours .

- Time : For derivatization, 4 hours is sufficient for detectable product formation, but extending to 8 hours marginally increases yields (e.g., from 30% to 50% for certain phosphonates) .

- Catalysts : Palladium-catalyzed hydrogenation efficiently removes benzyl groups, but over-hydrogenation risks side reactions .

Q. How do structural modifications (e.g., benzyl vs. diallyl groups) affect material properties like crystallinity?

- Chain Interactions : Benzyl groups introduce steric hindrance, reducing interchain hydrogen bonding and altering crystallization. For example, polyethylene with benzyl-phosphonic acid esters shows suppressed crystallinity compared to unprotected acids .

- Thermal Behavior : Symmetric placement of phosphonic acid esters (e.g., geminal vs. single attachment) impacts melting points and solubility. Adjusting methylene spacers between ester groups modulates these properties .

Q. What methodological challenges arise in quantifying trace amounts of this compound in complex matrices?

- Derivatization : Benzyl trichloroacetimidates improve GC-MS detection by converting polar phosphonic acids to volatile esters. However, incomplete derivatization at sub-optimal temperatures (e.g., <60°C) leads to underestimation .

- Matrix Effects : Biological or environmental samples require solid-phase extraction (SPE) to isolate the compound before analysis.

Q. How can computational modeling guide the design of phosphonic acid derivatives for specific applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.